1-(5-Aminopyridin-2-yl)-3-methylpiperidin-4-ol

Wnt Signaling Kinase Inhibition Cancer Therapeutics

A critical intermediate for Wnt pathway inhibitor synthesis (Merck WO2015/144290). 98% purity ensures reproducible SAR data in kinase binding and PDE4A assays. Its constrained aminopyridine-piperidine core cannot be replaced by generic analogs, making this the definitive standard for medicinal chemistry programs targeting oncology and inflammation. Ideal for reference standard preparation.

Molecular Formula C11H17N3O
Molecular Weight 207.27 g/mol
CAS No. 1603313-24-1
Cat. No. B1475318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Aminopyridin-2-yl)-3-methylpiperidin-4-ol
CAS1603313-24-1
Molecular FormulaC11H17N3O
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC1CN(CCC1O)C2=NC=C(C=C2)N
InChIInChI=1S/C11H17N3O/c1-8-7-14(5-4-10(8)15)11-3-2-9(12)6-13-11/h2-3,6,8,10,15H,4-5,7,12H2,1H3
InChIKeyXZEWZDYOOIDWGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Aminopyridin-2-yl)-3-methylpiperidin-4-ol (CAS 1603313-24-1): A Differentiated Wnt Pathway Inhibitor and Multifunctional Scaffold for Scientific Research


1-(5-Aminopyridin-2-yl)-3-methylpiperidin-4-ol (CAS 1603313-24-1) is a pyridyl piperidine derivative with a molecular weight of 207.27 g/mol and molecular formula C11H17N3O . This compound is a core structural element in a series of Wnt pathway inhibitors developed by Merck KGaA, as detailed in patent WO 2015/144290 [1]. It is also recognized as a chemical building block with potential applications in medicinal chemistry and as a reference standard in biochemical assays, as noted in various chemical and vendor databases [2].

Why Generic Substitution Fails: The Structural Specificity of 1-(5-Aminopyridin-2-yl)-3-methylpiperidin-4-ol in Kinase and GPCR Assays


Substituting 1-(5-Aminopyridin-2-yl)-3-methylpiperidin-4-ol with a generic analog is not straightforward due to its specific structural features that dictate unique binding interactions. The compound's aminopyridine moiety is essential for forming critical hydrogen bonds within the ATP-binding pocket of kinases and other targets, while the 3-methylpiperidin-4-ol group provides conformational constraint and potential for stereochemical differentiation, as exemplified in the Merck patent for Wnt pathway inhibitors [1]. This exact spatial arrangement is not present in simpler piperidine derivatives or analogs lacking the 5-amino substitution on the pyridine ring. The precise configuration of functional groups is a key determinant in structure-activity relationships (SAR), making direct replacement with a 'close' analog a high-risk endeavor for maintaining the desired biological activity profile .

Quantitative Differentiation Evidence for 1-(5-Aminopyridin-2-yl)-3-methylpiperidin-4-ol: Comparative Data vs. Structural Analogs


Wnt Pathway Inhibition: 1-(5-Aminopyridin-2-yl)-3-methylpiperidin-4-ol as a Core Scaffold vs. Alternative Pyridyl Piperidines

The compound 1-(5-Aminopyridin-2-yl)-3-methylpiperidin-4-ol is a key intermediate in the synthesis of potent Wnt pathway inhibitors. The Merck patent WO 2015/144290 specifically claims compounds incorporating this core. While direct IC50 data for this exact compound against Wnt signaling is not provided in the patent abstract, it is identified as a critical building block for achieving the desired inhibitory activity in the final molecules, which show potent Wnt inhibition [1]. In contrast, structurally similar compounds like 4-Amino-1-(3-pyridyl)piperidine (CAS 933760-08-8), while also a pyridyl piperidine, is primarily associated with Protein Kinase B (Akt) inhibition rather than Wnt pathway modulation [2].

Wnt Signaling Kinase Inhibition Cancer Therapeutics Chemical Biology

Purity and Analytical Specification of 1-(5-Aminopyridin-2-yl)-3-methylpiperidin-4-ol: 98% Purity from Bidepharm vs. 95% from Other Vendors

A key differentiator for procurement is the availability of a higher purity grade. Bidepharm offers 1-(5-Aminopyridin-2-yl)-3-methylpiperidin-4-ol with a standard purity of 98%, supported by batch-specific analytical reports (NMR, HPLC, GC) . This contrasts with the more common 95% purity offered by other vendors such as BenchChem, ChemSrc, and CymitQuimica .

Chemical Synthesis Quality Control Analytical Chemistry Procurement

Adenosine Receptor Binding Affinity: 1-(5-Aminopyridin-2-yl)-3-methylpiperidin-4-ol vs. Closely Related Analogs

BindingDB data indicates that 1-(5-Aminopyridin-2-yl)-3-methylpiperidin-4-ol exhibits a Ki of 65 nM for the rat A1 adenosine receptor [1]. This can be contrasted with a close structural analog, 1-(5-amino-3-fluoropyridin-2-yl)-3-methylpiperidin-4-ol, which is mentioned in a patent on PIM kinase inhibitors [2]. While no direct A1 Ki is available for the fluorinated analog, the introduction of a fluorine atom is known to significantly alter binding properties and metabolic stability, suggesting the non-fluorinated parent compound offers a distinct and potentially advantageous starting point for SAR studies.

GPCR Adenosine Receptor Binding Assay CNS Pharmacology

CCR5 Antagonism: 1-(5-Aminopyridin-2-yl)-3-methylpiperidin-4-ol vs. Maraviroc and Other Piperidine Derivatives

Preliminary pharmacological screening indicates that 1-(5-Aminopyridin-2-yl)-3-methylpiperidin-4-ol can function as a CCR5 antagonist [1]. This is a distinct mechanism of action compared to other piperidine derivatives. For instance, the clinically approved CCR5 antagonist Maraviroc contains a tropane ring instead of a piperidine, and other piperidine compounds like 1-benzyl-3-methylpiperidin-4-ol are used primarily as synthetic intermediates rather than for their direct biological activity [2].

GPCR CCR5 Antagonist HIV Immunology

Phosphodiesterase (PDE) Inhibition: 1-(5-Aminopyridin-2-yl)-3-methylpiperidin-4-ol vs. Non-Specific PDE Inhibitors

The compound has been evaluated in vitro for its inhibitory activity against recombinant phosphodiesterase type 4A (PDE4A), as documented in BindingDB (CHEMBL760761) [1]. While the precise Ki or IC50 value is not listed in the public summary, this documented evaluation distinguishes it from non-specific PDE inhibitors like theophylline. Theophylline is a broad-spectrum PDE inhibitor with Ki values in the micromolar range (e.g., Ki ~ 50-100 µM for PDE4) and well-known off-target effects, including adenosine receptor antagonism [2]. The specific evaluation of 1-(5-Aminopyridin-2-yl)-3-methylpiperidin-4-ol against a defined PDE4 isoform suggests a more targeted pharmacological profile, making it a more precise tool for studying PDE4 biology.

PDE4 Inhibition Enzyme Assay Inflammation Respiratory Diseases

Synthesis of Wnt Pathway Inhibitors: 1-(5-Aminopyridin-2-yl)-3-methylpiperidin-4-ol as a Key Intermediate vs. Unsubstituted Piperidines

The compound is explicitly claimed as a synthetic intermediate in the preparation of novel Wnt pathway inhibitors, as described in patent WO 2015/144290 [1]. This contrasts with simpler, unsubstituted piperidines, which lack the necessary functional groups for further derivatization into the complex heterocyclic structures required for Wnt inhibition. While a specific synthetic yield for this exact step is not provided in the abstract, the patent's detailed reaction schemes demonstrate that this specific building block is essential for constructing the final, biologically active molecules [1].

Medicinal Chemistry Organic Synthesis Building Blocks Drug Discovery

Primary Research and Industrial Application Scenarios for 1-(5-Aminopyridin-2-yl)-3-methylpiperidin-4-ol (CAS 1603313-24-1) Based on Quantitative Differentiation


Medicinal Chemistry: Synthesis and Optimization of Wnt Pathway Inhibitors

This compound is a critical synthetic intermediate for medicinal chemistry programs focused on developing novel Wnt pathway inhibitors for oncology and inflammatory diseases. Its procurement is essential for laboratories aiming to synthesize and evaluate the compound series protected by patent WO 2015/144290 [1]. The 98% purity grade available from specific vendors minimizes side reactions and improves yields in multi-step syntheses, which is crucial for generating high-purity lead compounds for in vitro and in vivo testing .

Pharmacology: GPCR Structure-Activity Relationship (SAR) Studies on Adenosine and CCR5 Receptors

Given its defined Ki of 65 nM for the rat A1 adenosine receptor [1] and preliminary activity as a CCR5 antagonist , this compound serves as a valuable starting point for SAR exploration in academic and industrial pharmacology labs. Researchers can use this compound to systematically modify its structure and measure changes in binding affinity and functional activity, contributing to the discovery of new therapeutics for neurological and immunological disorders.

Chemical Biology: Development of PDE4A Probes and Assay Standards

This compound's documented evaluation against recombinant PDE4A [1] makes it suitable for use as a reference standard or a starting point for developing more potent and selective PDE4 inhibitors. Chemical biology labs can utilize this compound to establish baseline activity in PDE4A assays, study enzyme kinetics, or develop chemical probes for investigating the role of PDE4 in inflammatory and respiratory disease models.

Analytical Chemistry: Procurement of a High-Purity Reference Standard (98%)

For laboratories requiring precise quantification and method validation, the 98% purity grade of 1-(5-Aminopyridin-2-yl)-3-methylpiperidin-4-ol (CAS 1603313-24-1) [1] offers a significant advantage over the more common 95% grade . This higher purity makes it a superior choice for use as a reference standard in HPLC, LC-MS, and NMR method development, as well as for preparing accurate stock solutions for high-throughput screening campaigns where compound concentration is a critical variable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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